molecular formula C8H14O2 B044335 Ethyl 2-methyl-4-pentenoate CAS No. 53399-81-8

Ethyl 2-methyl-4-pentenoate

Cat. No. B044335
CAS RN: 53399-81-8
M. Wt: 142.2 g/mol
InChI Key: BDBGKYIBDXAVMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-methyl-4-pentenoate and related compounds involves various organic reactions, highlighting the versatility and complexity of organic synthesis techniques. For instance, the preparation of Ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate demonstrates complex reactions involving bromine and ethanol under specific conditions (Strelow et al., 1992). Similarly, the copolymerization of ethylene with 4-methyl-1-pentene using various catalysts illustrates the synthetic versatility and the impact of monomer sequence distribution on the properties of resulting polymers (Canetti et al., 2015).

Molecular Structure Analysis

The molecular structure of ethyl 2-methyl-4-pentenoate and derivatives has been extensively analyzed using techniques such as X-ray crystallography, revealing detailed insights into their geometric configurations. The X-ray structure analysis of ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate provided insights into its orthorhombic space group and molecular dimensions, offering a glimpse into the stereochemical aspects of such compounds (Strelow et al., 1992).

Chemical Reactions and Properties

Ethyl 2-methyl-4-pentenoate undergoes various chemical reactions, illustrating the compound's reactivity and functional versatility. The deprotonation and reprotonation of ethyl (Z)-2-pentenoate, yielding specific isomers, highlight the compound's stereochemical properties and reactivity under different conditions (Krebs, 1981).

Physical Properties Analysis

The study of ethylene/4-methyl-1-pentene copolymers has shed light on the physical properties of materials derived from ethyl 2-methyl-4-pentenoate, such as crystallinity and thermal behavior, significantly influenced by composition and monomer sequence distribution (Canetti et al., 2015).

Chemical Properties Analysis

The chemical properties of ethyl 2-methyl-4-pentenoate derivatives, including reactivity ratios and the effects of solvent on polymerization, have been extensively studied. The radical copolymerization of ethyl 3-oxo-4-pentenoate with methyl methacrylate highlights the compound's reactivity and the influence of solvent on its chemical behavior (Masuda et al., 1992).

Scientific Research Applications

  • Food Flavoring : Methyl-thio-2-methyl-2-pentenoate, related to ethyl 2-methyl-4-pentenoate, is used to enhance the aroma and taste of foods, chewing gums, medicinal products, and toothpastes (Pittet, Muralidhara, & Vock, 1984).

  • Organic Synthesis : Ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate and its derivatives have unique properties offering potential applications in organic synthesis and catalysis (Strelow, Voss, & Adiwidjaja, 1992). Additionally, (S)-1-methylbutyl (E)-2-methyl-2-pentenoate, an aggregation pheromone component for grain borers, was synthesized using palladium-catalyzed reactions, suggesting applications in pest control (Rossi, Carpita, & Cossi, 1993).

  • Pharmaceuticals and Biochemistry : Ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate has shown potential as a cancer treatment inhibitor due to its binding energy and ability to adhere to the active sites of cancer cells (Sert et al., 2020). The compound also facilitates the aziridination of γ,δ-Dibromoethyl-2-pentenoate with primary amines, extending the Gabriel–Cromwell reaction, which has broad application in synthesizing complex molecules (Weller & Rajski, 2004).

  • Polymer Chemistry : The compound shows different behaviors in polymerization reactions influenced by solvent effects, suggesting use in custom polymer synthesis (Masuda, Tanaka, & Minato, 1986; Masuda, Tanaka, & Ota, 1987).

Safety and Hazards

Ethyl 2-methyl-4-pentenoate is classified as a flammable liquid and vapor . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this chemical . It should be stored in a well-ventilated place and kept cool .

Future Directions

Ethyl 2-methyl-4-pentenoate can be used as a flavoring and fragrant agent, and for the synthesis of Phthalazines and Pyridazino-aromatics . Its potential uses in other chemical reactions and syntheses may be explored in future research.

Mechanism of Action

Target of Action

Ethyl 2-methyl-4-pentenoate is primarily used as a flavoring and fragrant agent

Result of Action

The primary result of the action of Ethyl 2-methyl-4-pentenoate is the perception of a fruity, green, banana–pineapple odor . This is due to its interaction with olfactory receptors in the nose and the subsequent signal transduction pathway that leads to the perception of smell in the brain.

properties

IUPAC Name

ethyl 2-methylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h4,7H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBGKYIBDXAVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866320
Record name 4-Pentenoic acid, 2-methyl-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

153.00 to 155.00 °C. @ 760.00 mm Hg
Record name Ethyl (±)-2-methyl-4-pentenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029761
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, soluble in alcohol and fixed oils
Record name Ethyl 2-methyl-4-pentenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/363/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.891
Record name Ethyl 2-methyl-4-pentenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/363/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 2-methyl-4-pentenoate

CAS RN

53399-81-8
Record name Ethyl 2-methyl-4-pentenoate
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Record name Ethyl 2-methyl-4-pentenoate
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Record name 4-Pentenoic acid, 2-methyl-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Pentenoic acid, 2-methyl-, ethyl ester
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Record name Ethyl 2-methylpent-4-en-1-oate
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Record name ETHYL 2-METHYL-4-PENTENOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7GX41R904
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl (±)-2-methyl-4-pentenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029761
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The autoclave is then opened and 12.6 g sodium bicarbonate is added to the reaction mass in order to neutralize the phosphoric acid. 30 g Primol (a registered trademark for mineral oil manufactured by the Exxon Co. of Linden, N.J.) is then added as a still base, and the reaction mass is fractionally distilled on a 1 inch × 20 inch packed Goodloe distillation column (i) at atmospheric pressure and 129° C (yielding a mixture of ethanol and ethyl propionate (245 g) and (ii) at 40 mm Hg. pressure and 75° C (yielding 264 g of ethyl-2-methyl-4-pentenoate. Yield, based on triethyl orthopropionate used, 73.5%.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
245 g
Type
reactant
Reaction Step Three
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Ethyl 2-methyl-4-pentenoate's odor threshold in relation to its structure?

A1: Ethyl 2-methyl-4-pentenoate stands out for having a remarkably low odor threshold of 0.01 μL/103 L. [] This means it can be detected by the human nose at extremely low concentrations. Interestingly, the presence and position of the double bond in its structure significantly impact this threshold. Research indicates that introducing a double bond at the C-2 position of the acid generally increases the odor threshold. [] In contrast, double bonds further away from the acid carbonyl group have a less pronounced effect. Comparing Ethyl 2-methyl-4-pentenoate to its saturated counterpart would reveal valuable insights into the relationship between structure and odor perception.

Q2: What safety assessments have been conducted on Ethyl 2-methyl-4-pentenoate?

A2: The Research Institute for Fragrance Materials (RIFM) has undertaken a comprehensive safety assessment of Ethyl 2-methyl-4-pentenoate. [] While the specific details of the assessment are not provided in the abstract, this indicates that the compound's potential impact on human health and the environment is under scrutiny. This type of assessment is crucial for any compound intended for use in consumer products, especially fragrances, to ensure its safe application.

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